

# R-138727 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | R-138727 |           |
| Cat. No.:            | B028038  | Get Quote |

# R-138727: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**R-138727** is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent. This document provides an in-depth technical overview of **R-138727**, covering its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to support further research and development in the field of thrombosis and hemostasis.

# **Chemical Structure and Properties**

**R-138727**, systematically named (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid, is a thiol-containing active metabolite responsible for the antiplatelet effects of prasugrel.[1] Its chemical identity and key properties are summarized in the tables below.

## **Table 1: Chemical Identification of R-138727**



| Identifier | Value                                                                                             |
|------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name | (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
| CAS Number | 204204-73-9                                                                                       |
| Synonyms   | Prasugrel active metabolite, R 138727,<br>R138727                                                 |
| SMILES     | O=C(O)/C=C1/CN(C(C2=CC=CC=C2F)C(C3CC<br>3)=O)CCC1S                                                |
| InChI Key  | ZWUQVNSJSJHFPS-XFXZXTDPSA-N                                                                       |

Table 2: Physicochemical Properties of R-138727

| Property          | Value                                                                                                 |
|-------------------|-------------------------------------------------------------------------------------------------------|
| Molecular Formula | C18H20FNO3S                                                                                           |
| Molecular Weight  | 349.42 g/mol                                                                                          |
| Appearance        | Solid powder                                                                                          |
| Solubility        | Soluble in DMSO                                                                                       |
| Stereoisomers     | Exists as four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The (R,S)-isomer is the most potent.[2] |

# **Pharmacological Properties**

**R-138727** is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved in ADP-induced platelet activation and aggregation.

## **Mechanism of Action**

**R-138727** selectively binds to the P2Y12 purinergic receptor on the surface of platelets. This binding is covalent and irreversible, leading to a sustained inhibition of ADP-mediated platelet



responses for the lifespan of the platelet. The binding site involves cysteine residues Cys97 and Cys175 on the P2Y12 receptor.[3] By blocking the P2Y12 receptor, **R-138727** prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation.



Click to download full resolution via product page

Figure 1: R-138727 Signaling Pathway

Table 3: Pharmacological Activity of R-138727

| Parameter           | Value                                                 | Assay                                                           | Reference |
|---------------------|-------------------------------------------------------|-----------------------------------------------------------------|-----------|
| IC50                | 3.82 μΜ                                               | ADP-induced platelet aggregation in human PRP                   | [1]       |
| IC50                | < 1 µM                                                | P2Y12 receptor<br>function (cAMP<br>inhibition) in CHO<br>cells | [4][5]    |
| Binding             | Irreversible                                          | P2Y12 Receptor                                                  | [3]       |
| Radioligand Binding | 30 µmol/L completely inhibited (33)P 2-MeSADP binding | Radioligand binding assay                                       | [6]       |



### **Pharmacokinetics**

**R-138727** is rapidly formed from its parent prodrug, prasugrel, following oral administration.

Table 4: Pharmacokinetic Properties of R-138727

| Parameter                                | Value                                       |  |
|------------------------------------------|---------------------------------------------|--|
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes                                 |  |
| Plasma Half-life (t1/2)                  | ~4 - 7.4 hours                              |  |
| Protein Binding                          | 98% (in vitro, to human serum albumin)      |  |
| Metabolism                               | Further metabolized to inactive metabolites |  |
| Excretion                                | Primarily renal (as inactive metabolites)   |  |

# Experimental Protocols P2Y12 Receptor Function Assay (cAMP Measurement)

This protocol is adapted from studies assessing P2Y12 receptor function in stably transfected Chinese Hamster Ovary (CHO) cells.[5]

Objective: To determine the inhibitory effect of **R-138727** on P2Y12 receptor activity by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

#### Materials:

- CHO cells stably expressing the human P2Y12 receptor
- Cell culture medium (e.g., DMEM/F-12)
- Forskolin
- 2-Methylthio-ADP (2-MeS-ADP)
- R-138727
- cAMP assay kit (e.g., HTRF, AlphaScreen)



- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 384-well microplates

#### Procedure:

- Cell Culture: Culture P2Y12-CHO cells to ~80-90% confluency.
- Cell Plating: Harvest cells and seed them into 384-well plates at an optimized density.
   Incubate overnight.
- Compound Preparation: Prepare serial dilutions of R-138727 in assay buffer.
- Assay: a. Wash the cells with assay buffer. b. Add the R-138727 dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature. c. Add a mixture of forskolin (to stimulate cAMP production) and 2-MeS-ADP (the P2Y12 agonist) to the wells.
   d. Incubate for a specified time (e.g., 30 minutes) at room temperature.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the concentration of R-138727 and determine the IC50 value using a non-linear regression model.





Click to download full resolution via product page

Figure 2: Experimental Workflow for cAMP Assay



# **Platelet Aggregation Assay**

This protocol is a general method for assessing the effect of **R-138727** on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[3][7]

Objective: To measure the inhibitory effect of **R-138727** on platelet aggregation induced by ADP.

#### Materials:

- Freshly drawn human whole blood anti-coagulated with sodium citrate
- Adenosine diphosphate (ADP)
- R-138727
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Aggregometer

#### Procedure:

- PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Assay: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to 37°C. c. Add different concentrations of R-138727 to the PRP samples and incubate for a specified time. d. Place the cuvettes in the aggregometer and establish a baseline with PPP (100% aggregation) and PRP (0% aggregation). e. Add ADP to induce platelet aggregation and record the change in light transmittance for several minutes.
- Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of R-138727 and determine the IC50 value.

# **P2Y12 Receptor Radioligand Binding Assay**

## Foundational & Exploratory





This protocol provides a general framework for a competitive binding assay to determine the affinity of **R-138727** for the P2Y12 receptor.

Objective: To determine the binding affinity (Ki) of R-138727 for the P2Y12 receptor.

#### Materials:

- Membrane preparations from cells expressing the P2Y12 receptor (e.g., CHO cells or human platelets)
- Radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP or a non-thienopyridine antagonist)
- R-138727
- Assay buffer
- Glass fiber filters
- Scintillation counter and fluid

#### Procedure:

- Assay Setup: In a microplate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of R-138727.
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 of R-138727 and calculate the Ki using the Cheng-Prusoff equation.



## Conclusion

**R-138727** is a well-characterized, potent, and irreversible inhibitor of the P2Y12 receptor. Its rapid formation from prasugrel and its sustained antiplatelet effect make it a cornerstone in the management of thrombotic diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the pharmacology of **R-138727** and the development of novel antiplatelet therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Validate User [ashpublications.org]
- 2. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [R-138727 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028038#r-138727-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com